5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a pyridazinone ring, a pyrrolidine ring, and an indolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through the reaction of a suitable precursor with pyrrolidine under appropriate conditions.
Formation of the Indolone Moiety: The indolone moiety can be synthesized through various methods, including cyclization reactions involving indole derivatives.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced forms with altered functional groups.
Scientific Research Applications
5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as pyrazolo[1,5-a]pyridin-3-yl pyridazinones.
Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Indolone Derivatives: Compounds with indolone moieties, which are studied for their biological activities.
Uniqueness
5-[(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H22N4O4S/c25-19-10-15-9-16(3-4-17(15)21-19)29(26,27)24-8-7-13(11-24)12-28-20-6-5-18(22-23-20)14-1-2-14/h3-6,9,13-14H,1-2,7-8,10-12H2,(H,21,25) |
InChI Key |
VHEVLPSWIUPJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5 |
Origin of Product |
United States |
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